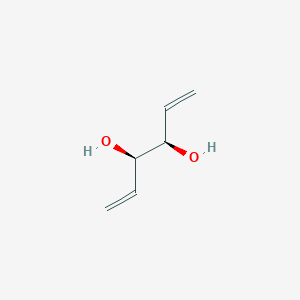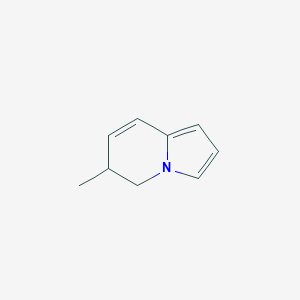
(3R,4R)-hexa-1,5-diene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-hexa-1,5-dieno-3,4-diol es un compuesto orgánico caracterizado por sus dos grupos hidroxilo unidos a una cadena de seis carbonos con dos dobles enlaces. Este compuesto es notable por su quiralidad, ya que tiene dos centros quirales en los átomos de carbono tercero y cuarto, ambos en la configuración R. La presencia de estos centros quirales y la estructura dieno lo convierten en un tema interesante para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R,4R)-hexa-1,5-dieno-3,4-diol normalmente implica el uso de catalizadores quirales o materiales de partida para asegurar la correcta estereoquímica. Un método común es la dihidroxilación asimétrica del hexa-1,5-dieno utilizando un catalizador de osmio quiral. Las condiciones de reacción suelen incluir el uso de tetróxido de osmio (OsO4) en presencia de un ligando quiral, como (DHQ)2PHAL, y un co-oxidante como óxido de N-metilmorfolina N (NMO). La reacción se lleva a cabo en un disolvente acuoso a temperatura ambiente, produciendo el diol deseado con alta enantioselectividad.
Métodos de producción industrial
La producción industrial de (3R,4R)-hexa-1,5-dieno-3,4-diol puede implicar procesos de dihidroxilación asimétrica similares, pero a mayor escala. El uso de reactores de flujo continuo puede aumentar la eficiencia y la escalabilidad del proceso. Además, el desarrollo de catalizadores más rentables y respetuosos con el medio ambiente es un área de investigación en curso para mejorar la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R,4R)-hexa-1,5-dieno-3,4-diol experimenta diversas reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar dicetonas o ácidos carboxílicos utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los dobles enlaces se pueden reducir a enlaces simples utilizando catalizadores de hidrogenación como paladio sobre carbono (Pd/C) bajo gas hidrógeno.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales mediante reacciones con reactivos como cloruro de tionilo (SOCl2) para formar cloruros o con cloruros de acilo para formar ésteres.
Reactivos y condiciones comunes
Oxidación: KMnO4 en solución acuosa a temperatura ambiente.
Reducción: Catalizador Pd/C bajo gas hidrógeno a presión elevada.
Sustitución: SOCl2 en presencia de una base como piridina a temperatura ambiente.
Principales productos
Oxidación: Formación de dicetonas o ácidos carboxílicos.
Reducción: Formación de hexano-3,4-diol.
Sustitución: Formación de cloruros o ésteres.
Aplicaciones Científicas De Investigación
(3R,4R)-hexa-1,5-dieno-3,4-diol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible papel en los sistemas biológicos y como precursor de compuestos bioactivos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como intermedio en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y como materia prima para la síntesis de polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (3R,4R)-hexa-1,5-dieno-3,4-diol depende de su aplicación específica. En las reacciones químicas, su reactividad se debe principalmente a la presencia de los grupos hidroxilo y la estructura dieno, que pueden participar en diversas transformaciones. En los sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en las vías bioquímicas. Los objetivos moleculares y las vías exactas implicadas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
(3S,4S)-hexa-1,5-dieno-3,4-diol: El enantiómero de (3R,4R)-hexa-1,5-dieno-3,4-diol, con estereoquímica opuesta en los átomos de carbono tercero y cuarto.
Hexa-1,5-dieno-3,4-diol: La mezcla racémica que contiene ambos enantiómeros (3R,4R) y (3S,4S).
Hexa-1,5-dieno-3-ol: Un compuesto similar con solo un grupo hidroxilo.
Singularidad
(3R,4R)-hexa-1,5-dieno-3,4-diol es único debido a su estereoquímica específica, que puede conferir una reactividad y selectividad distintas en las reacciones químicas. Su naturaleza quiral lo convierte en valioso en la síntesis asimétrica y como auxiliar quiral en diversas transformaciones.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(3R,4R)-hexa-1,5-diene-3,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |
Clave InChI |
KUQWZSZYIQGTHT-PHDIDXHHSA-N |
SMILES isomérico |
C=C[C@H]([C@@H](C=C)O)O |
SMILES canónico |
C=CC(C(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)


